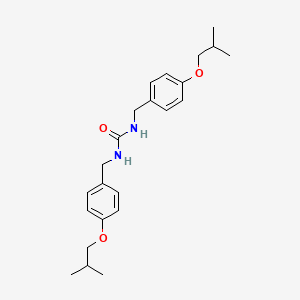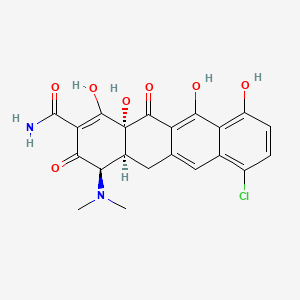
4-Epianhydrodemeclocycline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Epianhydrodemeclocycline is a derivative and impurity of demeclocycline, which is a tetracycline antibiotic. This compound is known for its structural similarity to demeclocycline but with distinct chemical properties that make it an interesting subject for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Epianhydrodemeclocycline typically involves the chemical modification of demeclocycline. The process includes specific reaction conditions such as controlled temperature and pH levels to ensure the desired structural changes. Detailed synthetic routes are often proprietary and may involve multiple steps of organic synthesis, including chlorination and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound is less common compared to its parent compound, demeclocycline. when produced, it follows stringent quality control measures to ensure purity and consistency. The production process may involve large-scale organic synthesis techniques and purification methods such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Epianhydrodemeclocycline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
4-Epianhydrodemeclocycline has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of tetracycline derivatives.
Biology: Investigated for its potential effects on bacterial protein synthesis and its role as an antibiotic impurity.
Medicine: Explored for its potential therapeutic effects and its role in understanding the pharmacokinetics of tetracycline antibiotics.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical production
Mécanisme D'action
The mechanism of action of 4-Epianhydrodemeclocycline is similar to that of demeclocycline. It inhibits protein synthesis by binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting bacterial growth. Additionally, it may cause alterations in the cytoplasmic membrane, affecting cellular functions .
Comparaison Avec Des Composés Similaires
Demeclocycline: The parent compound, known for its antibiotic properties.
4-epi-Demeclocycline Hydrochloride: Another derivative with similar structural features.
Demethyltetracycline: A related tetracycline antibiotic with distinct pharmacological properties .
Uniqueness: 4-Epianhydrodemeclocycline is unique due to its specific structural modifications, which result in different chemical and biological properties compared to its parent compound and other derivatives. These differences make it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C21H19ClN2O7 |
|---|---|
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
(4R,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15+,21-/m0/s1 |
Clé InChI |
BQFNYHFSJOJWHN-QVTBRLCASA-N |
SMILES isomérique |
CN(C)[C@@H]1[C@@H]2CC3=CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
SMILES canonique |
CN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


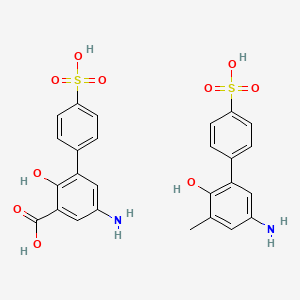
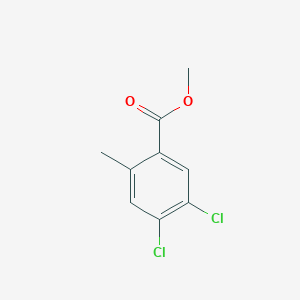

![2-[6-(Furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13403538.png)
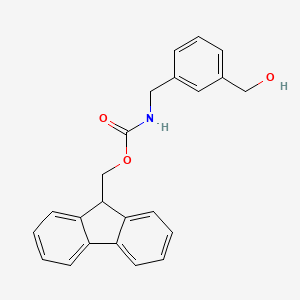
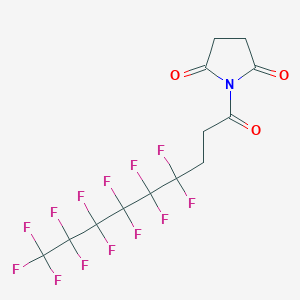
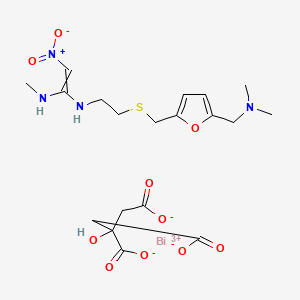

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
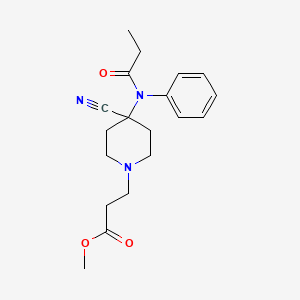
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
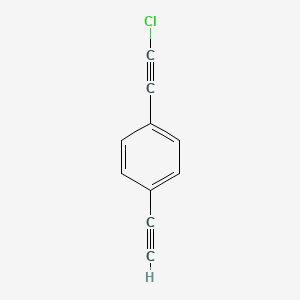
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
